3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a hydroxy group, a ketone group, and a trimethylphenyl group attached to an indole core. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the condensation of 2,4,6-trimethylbenzaldehyde with an appropriate indole derivative under acidic or basic conditions. This is followed by oxidation and hydroxylation steps to introduce the hydroxy and ketone groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with similar biological activities.
3-Methylindole: Shares the indole core but lacks the hydroxy and ketone groups.
2,4,6-Trimethylbenzaldehyde: Contains the trimethylphenyl group but lacks the indole core
Uniqueness
3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H19NO3 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1H-indol-2-one |
InChI |
InChI=1S/C19H19NO3/c1-11-8-12(2)17(13(3)9-11)16(21)10-19(23)14-6-4-5-7-15(14)20-18(19)22/h4-9,23H,10H2,1-3H3,(H,20,22) |
InChI Key |
UZISMCOGTBERDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C |
Origin of Product |
United States |
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